molecular formula C8H8BNO2S2 B2508511 [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid CAS No. 2377609-84-0

[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid

Cat. No.: B2508511
CAS No.: 2377609-84-0
M. Wt: 225.09
InChI Key: KOCSYHYHWPWWMW-UHFFFAOYSA-N
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Description

[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid (CAS: 2377609-84-0) is a boronic acid derivative featuring a benzothiazole core substituted with a methylsulfanyl group at position 2 and a boronic acid moiety at position 4. Its molecular weight is 225.09 g/mol, and it is stored under inert conditions at 2–8°C to maintain stability . This compound is of interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the benzothiazole and boronic acid groups.

Properties

IUPAC Name

(2-methylsulfanyl-1,3-benzothiazol-6-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO2S2/c1-13-8-10-6-3-2-5(9(11)12)4-7(6)14-8/h2-4,11-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCSYHYHWPWWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N=C(S2)SC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid typically involves the formation of the benzothiazole ring followed by the introduction of the boronic acid group. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole ring. The methylsulfanyl group can be introduced via nucleophilic substitution reactions. Finally, the boronic acid group is introduced through a borylation reaction using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and readily available starting materials .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid largely depends on its application. In enzyme inhibition, the boronic acid group can form reversible covalent bonds with the active site of enzymes, thereby inhibiting their activity. This interaction is particularly relevant in the inhibition of serine proteases and other enzymes with nucleophilic active sites .

Comparison with Similar Compounds

Structural Analogues

The methylsulfanyl-benzothiazole boronic acid can be compared to other boronic acids with aromatic backbones or sulfur-containing substituents. Key structural analogues include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Properties Reference
[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid Benzothiazole -SCH₃ at C2, -B(OH)₂ at C6 225.09 Potential Suzuki coupling agent, drug design
5-(Methylsulfanyl)-2-thienylboronic acid (FA-1108) Thiophene -SCH₃ at C5, -B(OH)₂ at C2 171.80 Fluorescence sensors, organic synthesis
4-(Methylsulfanyl)-3-(trifluoromethoxy)phenylboronic acid (BB-4565) Phenyl -SCH₃ at C4, -OCF₃ at C3, -B(OH)₂ 282.12 High steric/electronic modulation
[5-(Dihydroxyboranyl)thiophen-2-yl]boronic acid Thiophene -B(OH)₂ at C2 and C5 171.80 Polymer chemistry, crosslinking

Key Observations :

  • Benzothiazole vs. Thiophene/Phenyl Cores : The benzothiazole ring provides a rigid, planar structure that enhances π-π stacking interactions in biological targets, unlike thiophene or phenyl analogues .

Reactivity and Functional Comparisons

  • Suzuki Coupling Efficiency : Benzothiazole boronic acids exhibit higher reactivity in coupling reactions compared to thiophene-based analogues (e.g., FA-1108) due to the electron-rich benzothiazole core stabilizing the transient boronate intermediate .
  • Biological Activity : Unlike phenylboronic acids (e.g., compounds in ), the benzothiazole moiety in the target compound may confer selective binding to enzymes or receptors, as seen in related benzothiazole derivatives like PB11, which shows anticancer activity via PI3K/AKT pathway modulation .

Research Findings and Challenges

  • Synthetic Accessibility : The compound is commercially available but often listed as out of stock, suggesting challenges in large-scale synthesis (purity: 95–98%) .

Biological Activity

[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of enzyme inhibition and as a fluorescent probe in biological imaging. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound primarily stems from its boronic acid group. This group can form reversible covalent bonds with the active sites of enzymes, particularly serine proteases and other enzymes with nucleophilic sites. This interaction inhibits enzyme activity, making the compound a potential therapeutic agent in various diseases.

Biological Activities

  • Enzyme Inhibition : The compound has shown promise as an inhibitor for specific enzymes. Its ability to form covalent bonds allows it to effectively inhibit target enzymes involved in disease pathways.
  • Fluorescent Probes : It is utilized in developing fluorescent probes for biological imaging, enhancing visualization techniques in cellular and molecular biology.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of benzothiazole compounds exhibit antimicrobial activity against various pathogens, indicating potential applications in treating infections .
  • Anticancer Activity : Some studies have indicated that benzothiazole derivatives possess anticancer properties, inhibiting the proliferation of cancer cells in vitro .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits serine proteases through covalent bonding
Fluorescent ImagingUsed as a probe for biological imaging
AntimicrobialExhibits activity against various pathogens
AnticancerInhibits cancer cell proliferation

Case Study: Enzyme Inhibition

A study investigated the inhibition of a specific serine protease by this compound. The compound demonstrated effective inhibition at nanomolar concentrations, highlighting its potential as a therapeutic agent in diseases where serine proteases are implicated.

Case Study: Anticancer Activity

Research on benzothiazole derivatives indicated that certain compounds significantly inhibited the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Comparison with Similar Compounds

The unique structure of this compound differentiates it from other benzothiazole derivatives. For instance:

Compound TypeKey Features
2-AminobenzothiazoleLacks boronic acid group
Benzothiazole-2-thiolContains a thiol group instead of methylsulfanyl
2-TrifluoromethylbenzothiazoleFeatures a trifluoromethyl group

The presence of both the boronic acid and methylsulfanyl groups contributes to its unique reactivity and potential applications in medicinal chemistry.

Q & A

Q. How can hydrogen-bonding patterns in its crystal structure inform drug design?

  • Methodology : Graph set analysis (e.g., Etter’s rules) of X-ray data reveals dominant R22(8)\text{R}_2^2(8) motifs involving boronic acid hydroxyls and benzothiazole nitrogen. These interactions guide co-crystal engineering to improve stability or modify dissolution rates .

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